1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole
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Overview
Description
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole, also known as 1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-benzotriazole, is a type of triazole compound . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . .
Mode of Action
The mode of action of this compound involves its interaction with its targets, which are likely to be certain enzymes or receptors in the body
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential to interact with different enzymes and receptors
Preparation Methods
The synthesis of 1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under copper-catalyzed conditions, which provides high yields and selectivity .
Industrial production methods often involve the use of green chemistry principles to minimize waste and energy consumption. Techniques such as ultrasound-assisted synthesis and mechanochemistry have been employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an enzyme inhibitor, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an anticancer, antifungal, and antibacterial agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives, such as:
1,2,4-triazole: This isomer has a different arrangement of nitrogen atoms and exhibits slightly different chemical properties and biological activities.
1,2,3-triazole: Other derivatives of this isomer may have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12(2)14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17-18-19/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGMDKGGLDNKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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